molecular formula C7H6O4 B028275 3,4,5-Trihydroxybenzaldehyde CAS No. 13677-79-7

3,4,5-Trihydroxybenzaldehyde

Cat. No.: B028275
CAS No.: 13677-79-7
M. Wt: 154.12 g/mol
InChI Key: RGZHEOWNTDJLAQ-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder that is slightly soluble in water and hygroscopic . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3,4,5-Trihydroxybenzaldehyde, also known as THBA, primarily targets the respiratory system . It has been found to have a dual inhibitory effect on matrix metalloproteinase 9 (MMP-9) , a key enzyme involved in the degradation of extracellular matrix proteins, which plays a crucial role in various physiological and pathological processes.

Mode of Action

THBA interacts with its targets by inhibiting their activity. Specifically, it inhibits the gelatinolytic activity as well as the expression of MMP-9 in TNF-α induced HASMC . This interaction results in changes in the physiological functions of the targets, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of THBA’s action are largely due to its inhibitory effects on MMP-9. By inhibiting this enzyme, THBA can potentially reduce the degradation of extracellular matrix proteins, thereby mitigating tissue damage and inflammation .

Action Environment

The action, efficacy, and stability of THBA can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and metabolism of THBA. Additionally, factors such as pH and temperature can influence the stability of the compound. It’s also important to note that THBA should be stored in a dry, well-ventilated place, away from fire sources and oxidants for safety reasons .

Preparation Methods

Sodium 1-hydroxypropane-1,2,3-tricarboxylate hydrate can be synthesized by reacting isocitric acid with sodium hydroxide. The reaction equation is as follows :

C6H8O7+3NaOHC6H5Na3O7+3H2OC_6H_8O_7 + 3NaOH \rightarrow C_6H_5Na_3O_7 + 3H_2O C6​H8​O7​+3NaOH→C6​H5​Na3​O7​+3H2​O

In industrial production, this compound can be derived from natural sources such as sugar, molasses, starch, or glucose through fermentation, separation, and purification processes .

Chemical Reactions Analysis

Sodium 1-hydroxypropane-1,2,3-tricarboxylate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Properties

IUPAC Name

3,4,5-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZHEOWNTDJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159917
Record name 3,4,5-Trihydroxybenzaldehyde
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13677-79-7
Record name 3,4,5-Trihydroxybenzaldehyde
Source CAS Common Chemistry
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name Gallaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name 3,4,5-trihydroxybenzaldehyde
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Record name 3,4,5-TRIHYDROXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health benefits of 3,4,5-Trihydroxybenzaldehyde?

A1: Research suggests that this compound (THBA) exhibits promising activities, including:

  • Antioxidant properties: THBA demonstrates potent radical scavenging activity, even surpassing standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in certain assays. []
  • Hypolipidemic effects: Studies in animal models indicate that THBA may help reduce body fat and lower blood lipid levels, suggesting potential for addressing hyperlipidemia. []
  • Inhibition of matrix metalloproteinases (MMPs): THBA demonstrates inhibitory effects on MMP-2 and MMP-9, enzymes implicated in the progression of cardiovascular diseases. This inhibition occurs both through direct enzymatic action and by suppressing MMP-9 expression via the MAPK pathway. []

Q2: What is the mechanism of action for THBA's inhibition of MMP-9?

A2: THBA exhibits a dual inhibitory effect on MMP-9:

  1. Direct inhibition of gelatinolytic activity: THBA directly inhibits the enzymatic activity of MMP-9. []
  2. Suppression of MMP-9 expression: THBA downregulates the transcription of MMP-9 mRNA, potentially by inhibiting the DNA binding of transcription factors NF-κB and AP-1. Furthermore, THBA appears to inhibit TNF-α-induced phosphorylation of ERK1/2, p38, and JNK, key components of the MAPK pathway involved in MMP-9 expression. []

Q3: What is the source of this compound?

A3: THBA has been identified in several natural sources:

  • Geum japonicum: This plant, belonging to the Rosaceae family, has been found to contain significant amounts of THBA, particularly in its leaves and stems. [, ]
  • Boletus scaber (Leccinum scaber): This mushroom species was the first reported natural source of THBA. []
  • Croton caudatus var. tomentosus: This plant species has also been identified as a source of THBA. []

Q4: How effective is THBA as an antioxidant compared to other known antioxidants?

A: THBA exhibits potent radical scavenging activity, even exceeding the antioxidant capacity of common standards like BHT, BHA, α-tocopherol, and rosmarinic acid. This was demonstrated through DPPH radical scavenging assays and Rancimat tests using lard and palm oil substrates. []

Q5: Are there any studies investigating the use of THBA in drug delivery systems?

A: Yes, researchers have explored using THBA in developing antibiotic nanocarriers. One study demonstrated the creation of pH-responsive nanoparticles by combining THBA, ε-poly-ʟ-lysine, and Cu2+ to encapsulate the antibiotic tobramycin. These nanoparticles exhibited effective antibacterial activity against Pseudomonas aeruginosa and enhanced corneal permeability in animal models, highlighting THBA's potential in targeted drug delivery. []

Q6: What is known about the structure-activity relationship (SAR) of THBA and its derivatives?

A: While limited information is available specifically on THBA, studies on related tyrphostin compounds, which are benzylidenemalononitrile derivatives, offer insights. Research suggests that increasing the number of hydroxyl groups on the aromatic ring of these compounds enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. [] This suggests that the hydroxyl groups in THBA may play a significant role in its biological activities.

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